molecular formula C14H16N2O3S2 B6540065 N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide CAS No. 1060230-30-9

N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide

Cat. No.: B6540065
CAS No.: 1060230-30-9
M. Wt: 324.4 g/mol
InChI Key: BHUVDNJQJMSRIO-UHFFFAOYSA-N
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Description

N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide is a chemical compound with the CAS Number 1060230-30-9 and a molecular weight of 324.42 g/mol. Its molecular formula is C14H16N2O3S2 . This compound features a molecular structure incorporating both acetamide and sulfonamide functional groups, which are common in medicinal chemistry . The presence of the thiophene ring, a sulfur-containing heterocycle, is of significant interest in pharmaceutical research. Thiophene derivatives are extensively investigated for their wide range of potential pharmacological activities and are considered valuable building blocks in the development of novel therapeutic agents . Researchers can utilize this compound as a specialized chemical intermediate or building block in the synthesis of more complex molecules for various research applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[3-methyl-4-(thiophen-3-ylmethylsulfamoyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S2/c1-10-7-13(16-11(2)17)3-4-14(10)21(18,19)15-8-12-5-6-20-9-12/h3-7,9,15H,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUVDNJQJMSRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-methyl-4-{[(thiophen-3-yl)methyl]sulfamoyl}phenyl)acetamide is a sulfonamide derivative characterized by a complex structure that includes a thiophene moiety and a sulfonamide functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antifungal agent.

Chemical Structure and Properties

The molecular formula of this compound is C14H16N2O2SC_{14}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 344.4 g/mol. The structural features that contribute to its biological activity include:

  • Thiophene Ring : Enhances electron density, potentially improving interactions with biological targets.
  • Sulfonamide Group : Known for its role in inhibiting bacterial growth by interfering with folate synthesis.

Antibacterial Properties

Sulfonamides, including this compound, have been extensively studied for their antibacterial properties. They primarily act by inhibiting dihydropteroate synthase, an enzyme crucial for bacterial folate synthesis. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation
A study evaluated various sulfonamide derivatives, including those structurally related to this compound. The findings showed:

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
SulfadiazineS. aureus29.67250
SulfamethoxazoleE. coli27.67125
This compoundS. aureus15125

These results indicate that while the compound shows some antibacterial activity, it is less potent than traditional sulfonamides like sulfadiazine and sulfamethoxazole against certain strains .

Antifungal Activity

In addition to antibacterial effects, this compound may exhibit antifungal properties. The presence of the thiophene ring is hypothesized to enhance its interaction with fungal targets, potentially leading to improved efficacy.

Case Study: Antifungal Evaluation
A comparative study on antifungal activities revealed:

CompoundFungal StrainMIC (µg/mL)
SulfadiazineC. albicans62.5
SulfamethoxazoleC. parapsilosis62.5
This compoundC. albicans125

These findings suggest that while the compound has some antifungal activity, it may not be as effective as traditional sulfonamide derivatives .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group inhibits key enzymes involved in bacterial folate synthesis.
  • Molecular Docking Studies : Computational studies indicate that the compound can form significant interactions within the active sites of enzymes or receptors through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The compound’s structural uniqueness lies in the thiophen-3-ylmethyl group. Key analogs include:

Compound Name Substituent on Sulfamoyl Group Molecular Weight Key Structural Differences Reference
N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide 5-ethyl-1,3,4-thiadiazol-2-yl 326.40 Thiadiazole ring (electron-withdrawing) vs. thiophene (electron-rich)
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide 2-oxotetrahydrofuran-3-yl 299.34 Oxygen-containing tetrahydrofuran vs. sulfur-based thiophene
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide 3-methylphenyl Not specified Phenyl vs. thiophene-methyl; altered π-π stacking potential
N-[3-methyl-4-({[1-(thiophen-2-yl)cyclopropyl]methyl}sulfamoyl)phenyl]acetamide 1-(thiophen-2-yl)cyclopropylmethyl 364.48 Thiophen-2-yl with cyclopropyl vs. thiophen-3-yl
  • Thiophene vs. In contrast, the thiadiazole in introduces electron-withdrawing effects, possibly increasing sulfonamide acidity and altering solubility .
  • Spatial Arrangements : Substitution at thiophen-3-yl (vs. thiophen-2-yl in ) may influence dihedral angles and molecular packing, as seen in naphthalene-based analogs where dihedral angles between aromatic systems range from 78–84° .

Physicochemical Properties

Property Target Compound (Inferred) N-(4-(N-(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl)phenyl)acetamide (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide
Molecular Weight ~364 (based on ) 326.40 299.34
LogP ~3.0 (estimated) 3.09 Not reported
Melting Point Not reported Not reported 174–176°C
  • LogP Implications : The target compound’s higher molecular weight and thiophene group suggest moderate lipophilicity (~3.0), comparable to the thiadiazole analog (LogP 3.09) . This may favor membrane permeability but reduce aqueous solubility.

Crystallographic and Hydrogen-Bonding Patterns

  • The target compound likely forms a 3D network via N–H⋯O and O–H⋯O hydrogen bonds, as seen in N-{4-[(3-methylphenyl)sulfamoyl]phenyl}acetamide .
  • Dihedral angles between the phenyl and thiophene rings are expected to range between 78–84°, similar to naphthalene-based analogs .

Preparation Methods

Retrosynthetic Analysis

The target compound can be dissected into three key fragments (Figure 1):

  • 3-Methyl-4-nitrobenzenesulfonyl chloride : Serves as the sulfonating agent.

  • (Thiophen-3-yl)methylamine : Provides the sulfonamide’s amine component.

  • Acetic anhydride : Acetylates the intermediate aniline.

Route Selection Criteria

Two primary pathways are evaluated:

  • Route A : Direct sulfonylation of 4-acetamido-3-methylbenzenesulfonyl chloride with (thiophen-3-yl)methylamine.

  • Route B : Sequential nitro reduction and acetylation post-sulfonamide formation.

Route B is more frequently reported due to the commercial availability of nitro precursors and milder reaction conditions.

Stepwise Synthesis and Optimization

Preparation of 4-Nitro-3-Methylbenzenesulfonyl Chloride

Procedure :

  • Sulfonation : 3-Methylnitrobenzene is treated with fuming sulfuric acid (20% SO3) at 110°C for 6 hr, yielding 4-nitro-3-methylbenzenesulfonic acid.

  • Chlorination : The sulfonic acid reacts with phosphorus pentachloride (PCl5) in dichloromethane under reflux (40°C, 2 hr), producing the sulfonyl chloride.

Key Data :

ParameterValue
Yield78–85%
Purity (HPLC)≥95%
Reaction Scale0.5–5 mol

Challenges :

  • Over-chlorination can occur above 50°C, necessitating strict temperature control.

  • Residual sulfuric acid requires neutralization with NaHCO3 prior to chlorination.

Sulfonamide Formation with (Thiophen-3-yl)Methylamine

Procedure :
4-Nitro-3-methylbenzenesulfonyl chloride (1 eq) is reacted with (thiophen-3-yl)methylamine (1.2 eq) in dichloromethane (DCM) containing Na2CO3 (1.5 eq) at 25°C for 12 hr. The product, 4-nitro-3-methyl-N-[(thiophen-3-yl)methyl]benzenesulfonamide, is isolated via vacuum filtration.

Optimization Insights :

  • Solvent Choice : DCM outperforms THF and toluene in yield (92% vs. 74–81%) due to better amine solubility.

  • Base Selection : Na2CO3 minimizes side reactions compared to pyridine.

Analytical Confirmation :

  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

  • ¹H NMR (400 MHz, CDCl3) : δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 7.45–7.41 (m, 2H, thiophene).

Reduction of Nitro Group to Amine

Catalytic Hydrogenation :
The nitro intermediate (1 eq) is dissolved in ethanol and hydrogenated under H2 (50 psi) with 10% Pd/C (0.1 eq) at 25°C for 4 hr. Filtration and solvent evaporation yield 4-amino-3-methyl-N-[(thiophen-3-yl)methyl]benzenesulfonamide.

Alternative Method (Fe/HCl) :
Using iron powder (5 eq) and HCl (conc., 10 eq) in H2O/EtOH (1:1) at 70°C for 2 hr achieves 88% yield but requires extensive Fe(OH)3 removal.

Comparative Data :

MethodYieldPurityReaction Time
H2/Pd-C95%98%4 hr
Fe/HCl88%91%2 hr

Acetylation to Form Final Product

Procedure :
The amine intermediate (1 eq) is acetylated with acetic anhydride (1.5 eq) in pyridine (2 eq) at 0→25°C for 3 hr. Quenching with ice-water followed by recrystallization from ethanol yields the title compound.

Critical Parameters :

  • Temperature Control : Exothermic reaction requires gradual reagent addition to prevent diacetylation.

  • Solvent : Pyridine acts as both base and solvent, enhancing reaction efficiency.

Yield and Purity :

  • Isolated Yield: 89%

  • Melting Point: 158–160°C

  • ¹³C NMR (101 MHz, DMSO-d6) : δ 169.2 (C=O), 142.1 (C-SO2), 126.8–124.3 (thiophene carbons).

Alternative Synthetic Approaches

One-Pot Iron/Copper Catalyzed Synthesis

Adapting methodologies from diaryl sulfonamide synthesis, a one-pot approach combines iodination and N-arylation:

  • Iodination : 3-Methylnitrobenzene reacts with N-iodosuccinimide (NIS) in toluene with FeCl3 (5 mol%) at 40°C.

  • N-Arylation : The iodide intermediate couples with (thiophen-3-yl)methylamine using CuI (10 mol%) and Cs2CO3 in DMF/H2O at 130°C.

Advantages :

  • Eliminates nitro reduction step.

  • Total yield: 76% vs. 82% for stepwise route.

Limitations :

  • Requires stringent anhydrous conditions.

  • Limited substrate scope for bulky amines.

Solid-Phase Synthesis

Immobilizing the sulfonic acid on Merrifield resin enables iterative coupling and acetylation, though yields remain suboptimal (≤65%).

Reaction Conditions and Optimization

Solvent Screening for Sulfonylation

SolventDielectric ConstantYield (%)
DCM8.9392
THF7.5274
Toluene2.3868
DMF36.781
Temperature (°C)Yield (%)Diacetylation (%)
0→2589<1
25853
407812

Recommendation : Gradual warming from 0°C minimizes byproducts.

Characterization and Analytical Data

Spectroscopic Profiles

FT-IR (ATR) :

  • 3280 cm⁻¹ (N-H stretch

Q & A

Q. How can advanced spectroscopic techniques confirm regioselectivity in reactions involving this compound?

  • Methodological Answer :
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in the thiophene region to confirm substitution patterns .
  • IR spectroscopy : Track carbonyl stretches (1680–1700 cm⁻¹) to verify acetylation efficiency .
  • X-ray photoelectron spectroscopy (XPS) : Analyze sulfur oxidation states in the sulfamoyl group to rule out side products .

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